3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
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Overview
Description
3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE is a complex organic compound that features a thiazolidine ring substituted with a 4-bromobenzenesulfonyl group and a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with thiazolidine-2-thione in the presence of a base to form the thiazolidine ring. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted thiazolidines.
Scientific Research Applications
3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-METHYLBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
- 3-(4-CHLOROBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
- 3-(4-FLUOROBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOLIDINE
Uniqueness
The presence of the 4-bromobenzenesulfonyl group in 3-(4-BROMOBENZENESULFONYL)-2-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S2/c1-22-13-5-8-16(23-2)15(11-13)17-19(9-10-24-17)25(20,21)14-6-3-12(18)4-7-14/h3-8,11,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOIMNAYEYRBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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